molecular formula C10H16O3 B13494061 Ethyl 2-(cyclopropanecarbonyl)butanoate

Ethyl 2-(cyclopropanecarbonyl)butanoate

Cat. No.: B13494061
M. Wt: 184.23 g/mol
InChI Key: QXERRFWVPRTGTQ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopropane ring attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(cyclopropanecarbonyl)butanoate can be synthesized through the esterification of cyclopropanecarboxylic acid with ethyl butanoate. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarbonyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclopropanecarboxylic acid and ethyl butanoate.

    Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Cyclopropanecarboxylic acid and ethyl butanoate.

    Reduction: Cyclopropylmethanol and butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarbonyl)butanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The cyclopropane ring in its structure can confer unique reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Ethyl 2-(cyclopropanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, the presence of the cyclopropane ring in this compound imparts distinct chemical properties and reactivity. This uniqueness makes it a compound of interest for specialized applications in research and industry.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)butanoate

InChI

InChI=1S/C10H16O3/c1-3-8(10(12)13-4-2)9(11)7-5-6-7/h7-8H,3-6H2,1-2H3

InChI Key

QXERRFWVPRTGTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1CC1)C(=O)OCC

Origin of Product

United States

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